molecular formula C8H7NOS B10869769 N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide

Cat. No.: B10869769
M. Wt: 165.21 g/mol
InChI Key: WKRYWYJZHRLTRY-UHFFFAOYSA-N
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Description

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with propargylamine under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Prop-2-YN-1-YL)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propargyl group may play a role in covalent binding to target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-YN-1-YL)thiophene-2-carboxamide is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to other aromatic systems. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

N-prop-2-ynylthiophene-2-carboxamide

InChI

InChI=1S/C8H7NOS/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10)

InChI Key

WKRYWYJZHRLTRY-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=CS1

Origin of Product

United States

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